N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2.ClH/c1-16-13-18(24)15-20-21(16)25-23(31-20)27(8-4-7-26-9-11-29-12-10-26)22(28)17-5-3-6-19(14-17)30-2;/h3,5-6,13-15H,4,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICVSMHISLKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)SC)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.
Formation of the benzamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 6-chloro and methylsulfanyl groups enhance electrophilic character compared to the hydroxylated antioxidant analog (ID: 8) .
- Solubility : The morpholinylpropyl group in the target compound likely improves aqueous solubility over the sulfonamide-rich analog (ID: d) , which may exhibit higher crystallinity but lower bioavailability.
- Bioactivity : Unlike the diuretic benzothiadiazine (ID: d) , the target compound’s benzothiazole core is more commonly associated with kinase inhibition due to its planar structure and halogen substituents.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data (Hypothetical Extrapolation)
| Property | Target Compound | ID: d | ID: 8 |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~250 g/mol |
| LogP | 3.2 (estimated) | 1.8 | 2.1 |
| Water Solubility | Moderate (morpholine-enhanced) | Low | Low |
| Hydrogen Bond Donors | 1 | 4 | 1 |
Analysis :
- The target compound’s LogP (3.2) reflects balanced lipophilicity, suitable for membrane permeability, while ID: d’s lower LogP (1.8) aligns with its polar sulfonamide groups.
- The morpholine side chain likely mitigates solubility challenges seen in simpler benzothiazoles, contrasting with the poorly soluble antioxidant ID: 8 .
Pharmacological Activity
Hypothetical Targets :
- Kinase Inhibition : The benzothiazole scaffold is analogous to FDA-approved kinase inhibitors (e.g., Dasatinib), where chloro and methyl groups enhance target binding .
- Antioxidant Potential: Unlike ID: 8 , the target compound’s methylsulfanyl group may reduce reactive oxygen species (ROS) scavenging efficacy but improve metabolic stability.
Biological Activity
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[3-(morpholin-4-yl)propyl]benzamide hydrochloride is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly its anticancer and anti-inflammatory effects, alongside data from various studies.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 300.85 g/mol. Its structural features include a benzothiazole moiety, which is known for diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized a series of benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | AKT/ERK pathway inhibition |
| B7 | A549 | 2 | Induction of apoptosis |
| Lead Compound 4i | A431 | 4 | Cell cycle arrest |
This highlights the potential of this compound as a promising candidate for cancer therapy.
Anti-inflammatory Activity
In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. The compound's ability to reduce inflammatory cytokines such as IL-6 and TNF-α was evaluated using RAW264.7 mouse macrophage cells. The findings suggested that treatment with this compound resulted in decreased levels of these cytokines, indicating its potential as an anti-inflammatory agent .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound involve modulation of key signaling pathways. Specifically, it has been reported that the compound inhibits the AKT and ERK pathways, which are critical for cell survival and proliferation in cancer cells . This dual action—targeting both cancer cell proliferation and inflammation—positions it as a multifaceted therapeutic agent.
Case Studies
A notable case study involved the synthesis and evaluation of various benzothiazole derivatives, where one derivative (compound B7) was highlighted for its potent activity against multiple cancer cell lines. This study underscored the importance of structural modifications in enhancing biological activity, thereby paving the way for future drug development based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
